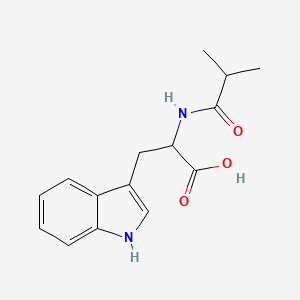

3-(1H-indol-3-yl)-2-(2-methylpropanamido)propanoic acid

Description

3-(1H-Indol-3-yl)-2-(2-methylpropanamido)propanoic acid is a synthetic indole-containing compound featuring a propanoic acid backbone substituted with a 2-methylpropanamido group at the C2 position and an indole moiety at the C3 position.

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-(2-methylpropanoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-9(2)14(18)17-13(15(19)20)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,13,16H,7H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETUXIPWHYHOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-(2-methylpropanamido)propanoic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Amidation: The indole derivative is then subjected to amidation with 2-methylpropanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Final Assembly: The final step involves the coupling of the indole-amide intermediate with a suitable propanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-2-(2-methylpropanamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: 3-(1H-indol-3-yl)-2-(2-methylpropylamino)propanoic acid.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-2-(2-methylpropanamido)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-2-(2-methylpropanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and modulate their activity. The amide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structure can be compared to several related indole-propanoic acid derivatives (Table 1):

Key Observations:

- Substituent Effects: The 2-methylpropanamido group distinguishes the target compound from simpler analogs like L-tryptophan or 3-(1H-indol-3-yl)propanoic acid . Bulkier substituents (e.g., spirocyclic groups in ) enhance cytotoxicity but may reduce solubility.

- Amide vs. Ester Modifications : NSAID conjugates (e.g., ) use acetamido or arylpropanamido groups to enhance anti-inflammatory activity, suggesting the target compound’s 2-methylpropanamido group could similarly modulate target binding.

- Stereochemistry : Unlike L-tryptophan (S-configuration), the stereochemistry of the target compound is unspecified, which may impact biological interactions .

Biological Activity

3-(1H-indol-3-yl)-2-(2-methylpropanamido)propanoic acid, also known as a derivative of indole, has garnered attention in recent years due to its potential biological activities. This compound exhibits various pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C15H18N2O

- Molecular Weight : 246.32 g/mol

- CAS Number : 165451-52-5

Anticancer Activity

Research has indicated that indole derivatives possess significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds similar to this compound demonstrated:

- Cytotoxicity : Effective against tumor cells such as Jurkat, K562, U937, and HL60.

- Mechanism of Action : Induction of apoptosis and cell cycle arrest in different phases, particularly in the G1 and S phases .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 5.0 | Apoptosis induction |

| K562 | 4.5 | Cell cycle arrest |

| U937 | 6.0 | Apoptosis induction |

| HL60 | 7.0 | Cytostatic effect |

Antibacterial Activity

The compound has also shown promising results in antibacterial assays. Its structural features contribute to its ability to inhibit bacterial growth effectively:

- Inhibition of Gram-positive and Gram-negative bacteria : The compound demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Effects

Indole derivatives have been reported to possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating various inflammatory conditions:

- Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various indole derivatives, including this compound, on cancer cell lines. Results indicated that the compound was more effective than traditional chemotherapeutics in inducing apoptosis in resistant cancer cell lines .

- Antimicrobial Screening : Another study screened several indole derivatives for their antimicrobial properties. The results showed that this compound had a higher efficacy compared to existing antibiotics against multidrug-resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.